(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3,4-dimethoxybenzylidene group at position 5 and a 4-hydroxyphenyl group at position 2. The Z-configuration of the benzylidene double bond is critical for its structural and electronic properties. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
Molecular Formula |
C18H15NO4S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO4S2/c1-22-14-8-3-11(9-15(14)23-2)10-16-17(21)19(18(24)25-16)12-4-6-13(20)7-5-12/h3-10,20H,1-2H3/b16-10- |
InChI Key |
VTKIYIDAVCKESQ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Biological Activity
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 345.39 g/mol
- IUPAC Name : (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
This compound features a thiazolidinone core with substituents that enhance its biological activity.
1. Anticancer Activity
Thiazolidin-4-one derivatives are well-known for their anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the anticancer activity of thiazolidinone derivatives including (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one against several cancer cell lines such as HCT116 (colorectal cancer), MDA-MB231 (breast cancer), and PC3 (prostate cancer). The results indicated that this compound inhibited cell proliferation effectively with IC values below 10 μM in specific cell lines, showcasing its potential as an anticancer agent .
| Cell Line | IC (μM) |
|---|---|
| HCT116 | <10 |
| MDA-MB231 | <10 |
| PC3 | <10 |
2. Antimicrobial Activity
The antimicrobial properties of thiazolidinones are attributed to their ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes.
Research Findings:
In vitro studies demonstrated that (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and significant inhibition against Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.8 |
3. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Thiazolidinones have been reported to possess significant antioxidant capabilities.
Experimental Data:
The antioxidant activity was assessed using the ABTS assay, where (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one demonstrated a high percentage of inhibition at concentrations corresponding to its MIC values .
| Concentration (µM) | % Inhibition |
|---|---|
| 100 | 81.8 |
| 200 | 90.0 |
Scientific Research Applications
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific compound has shown promise in the following areas:
Anticancer Activity
Several studies have focused on the anticancer properties of thiazolidinone derivatives. For instance:
- A study demonstrated that derivatives similar to (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibited significant cytotoxic effects against various cancer cell lines, including leukemia and CNS cancer cells. Notably, compounds with specific substitutions showed high inhibition percentages in these assays .
- Another investigation into related thiazolidinone compounds revealed their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Thiazolidinones are also recognized for their antimicrobial potential. The compound has been evaluated for its efficacy against various bacterial and fungal strains:
- In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
- The presence of methoxy and hydroxy substituents enhances the bioactivity of these compounds by influencing their interaction with microbial targets.
Case Studies
Several case studies have highlighted the applications of this compound and its derivatives:
Case Study 1: Anticancer Evaluation
In a systematic evaluation of thiazolidinone derivatives against different cancer cell lines, researchers synthesized multiple compounds based on the thiazolidinone scaffold. Among these, specific substitutions led to enhanced anticancer activity, with some compounds achieving over 80% inhibition against leukemia cell lines .
Case Study 2: Antimicrobial Screening
A series of thiazolidinone derivatives were screened for their antimicrobial properties. The results indicated that modifications at the aromatic rings significantly affected their activity against both Gram-positive and Gram-negative bacteria. Compounds exhibiting electron-donating groups showed superior activity compared to their counterparts .
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity arises from its thiazolidinone core , benzylidene substituent , and hydroxyl group . Key reactions include:
-
Alkylation/Arylation :
-
Halogenation :
-
Dehydrohalogenation :
Ring-Opening and Rearrangement Reactions
-
Hydrolysis :
-
Ring Expansion :
Biological Activity-Related Reactions
The compound’s β-phenyl-α,β-unsaturated carbonyl (PUSC) moiety enables interactions with biological targets:
-
Enzyme Inhibition :
-
Antioxidant/Anticancer Activity :
Comparative Analysis of Reaction Conditions
| Reaction Type | Catalyst/Solvent | Yield | Selectivity |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine/ethanol | 60–80% | High (Z-isomer) |
| Microwave-Assisted Synthesis | -/microwave irradiation | 70–90% | Rapid reaction |
| Hydrolysis | NaOH/aqueous ethanol | 40–60% | Ring cleavage |
Research Findings and Trends
-
Microwave Synthesis : Accelerates reaction rates and improves yields for arylidene-thiazolidinones .
-
Stereoselectivity : The (Z)-configuration dominates due to steric/electronic factors in condensation reactions .
-
Structure-Activity Relationships : Substituents like methoxy groups enhance electron-donating effects, influencing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from analogs primarily in the substitution patterns on the benzylidene and phenyl groups. Key comparisons include:
Physicochemical Properties
- Melting Points: Compounds with polar substituents (e.g., 5c, 5d) exhibit higher melting points (251–258°C) compared to non-polar analogs like 4b (234–236°C), suggesting enhanced intermolecular interactions (e.g., H-bonding) . The target compound’s 4-hydroxyphenyl group likely elevates its melting point relative to 4b, though experimental data is lacking.
- Synthesis Yields : High yields (>85%) are common for rhodanine derivatives using methods like microwave-assisted synthesis or condensation reactions. The target compound’s synthesis would likely follow similar protocols, though the 4-hydroxyphenyl group may require protective groups to avoid side reactions .
Electronic and Steric Effects
- Benzylidene Substituents : Electron-donating groups (e.g., 3,4-dimethoxy) stabilize the benzylidene moiety via resonance, while electron-withdrawing groups (e.g., 2-hydroxy) may reduce stability .
Research Findings and Data Gaps
Preparation Methods
Core Thiazolidinone Synthesis
The thiazolidinone scaffold is typically prepared via cyclocondensation of 4-hydroxyphenylthiourea with chloroacetic acid. In a representative procedure, 4-hydroxyphenylthiourea (1.0 eq) reacts with chloroacetic acid (1.2 eq) in refluxing ethanol containing sodium acetate (1.5 eq) for 6–8 hours. The intermediate 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is isolated in 75–82% yield after recrystallization from ethanol.
Aldol-Like Condensation with 3,4-Dimethoxybenzaldehyde
The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone core and 3,4-dimethoxybenzaldehyde. Optimized conditions involve microwave irradiation (Monowave® 300 reactor, 150°C, 300 W) in glacial acetic acid with piperidine (0.1 eq) as a catalyst. The reaction proceeds for 20–30 minutes, yielding the (5Z)-isomer exclusively due to thermodynamic control under closed-vessel conditions.
Key Parameters:
-
Solvent: Glacial acetic acid (3.0 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Temperature: 150°C (microwave-assisted)
Three-Component Cyclocondensation Strategy
One-Pot Assembly
A one-pot method combines 4-aminophenol (1.0 eq), carbon disulfide (1.2 eq), and 3,4-dimethoxybenzaldehyde (1.1 eq) in toluene under Dean-Stark conditions. After 2 hours, mercaptoacetic acid (3.0 eq) is added, and the mixture is refluxed for 5 hours. Neutralization with NaHCO₃ followed by extraction yields the crude product, which is purified via column chromatography (hexane:ethyl acetate, 7:3).
Stereochemical Outcomes
The Z-configuration is favored in this route due to the planar transition state during imine formation. NMR analysis (¹H and ¹³C) confirms the stereochemistry through coupling constants (J = 12–14 Hz for trans-olefinic protons, absent in the product) and NOE correlations.
Reaction Summary:
| Component | Equivalents | Role |
|---|---|---|
| 4-Aminophenol | 1.0 | Amine precursor |
| 3,4-Dimethoxybenzaldehyde | 1.1 | Aldehyde component |
| Mercaptoacetic acid | 3.0 | Sulfur and carboxylate source |
Microwave-Assisted Synthesis Optimization
Enhanced Reaction Efficiency
Microwave irradiation significantly reduces reaction times from hours to minutes. For instance, Knoevenagel condensation under microwave conditions (150°C, 300 W, 20 minutes) achieves 92% yield compared to 68% under conventional heating (6 hours). The rapid heating prevents side reactions such as oxidation of the thioxo group or E/Z isomerization.
Solvent and Catalyst Screening
A screening study identified glacial acetic acid as the optimal solvent due to its ability to stabilize the intermediate enolate. Alternatives like ethanol or DMF led to reduced yields (≤75%) or increased byproduct formation. Piperidine outperformed other bases (e.g., triethylamine or DBU) in promoting condensation without degrading the thiazolidinone ring.
Stereoselective Control and Characterization
Z-Configuration Stabilization
The Z-isomer is thermodynamically stabilized through intramolecular hydrogen bonding between the C2 thioxo group and the C3 4-hydroxyphenyl substituent. DFT calculations indicate a 4.3 kcal/mol energy difference favoring the Z-form, consistent with experimental observations.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, CH=), 7.25–6.75 (m, 6H, aromatic), 3.85 (s, 6H, OCH₃), 10.21 (s, 1H, OH).
-
HRMS: [M+H]⁺ calculated for C₁₉H₁₇NO₅S₂: 428.0563; found: 428.0568.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Time | Stereoselectivity |
|---|---|---|---|
| Microwave Knoevenagel | 92 | 20 min | Z-only |
| One-Pot Cyclocondensation | 78 | 7 hours | Z:E = 9:1 |
| Conventional Heating | 68 | 6 hours | Z:E = 7:3 |
Q & A
Q. What are the established synthetic routes for (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can purity be optimized?
The compound is typically synthesized via Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one and 3,4-dimethoxybenzaldehyde under basic conditions. A standard protocol involves refluxing the reactants in a solvent system (e.g., acetic acid/DMF) with a base like K₂CO₃, followed by neutralization with HCl to precipitate the product . Purification via recrystallization (e.g., ethyl acetate or DMF/ethanol mixtures) improves purity, while TLC monitoring ensures reaction completion . Yield optimization may require adjusting molar ratios (e.g., excess aldehyde) and reaction time (typically 12–24 hours) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- 1H/13C NMR : Confirm the Z-configuration of the benzylidene group via coupling constants (J ≈ 12–14 Hz for transoid protons) and aromatic splitting patterns .
- FT-IR : Identify thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- Single-crystal X-ray diffraction : Resolve dihedral angles between the thiazolidinone core, dimethoxybenzylidene, and 4-hydroxyphenyl groups. For example, planarity deviations <0.015 Å and intramolecular H-bonding (e.g., S–H···O) stabilize the Z-isomer .
Q. What preliminary biological screening assays are relevant for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant potential : DPPH/ABTS radical scavenging assays to evaluate ROS inhibition linked to the 4-hydroxyphenyl moiety .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to structurally similar rhodanine derivatives .
Advanced Research Questions
Q. How can reaction mechanisms for substituent modifications (e.g., methoxy/hydroxy groups) be elucidated?
- Electrophilic substitution : Use DFT calculations to map charge distribution on the benzylidene ring. Electron-rich 3,4-dimethoxy groups direct electrophiles to the C5 position .
- Demethylation studies : Treat with BBr₃ in dichloromethane to convert methoxy to hydroxy groups, monitored by HPLC-MS .
- Isomerization analysis : UV/Vis spectroscopy under varying pH/temperature to track Z→E isomerization kinetics, which impacts bioactivity .
Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thioxo group) that may explain false negatives .
- Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm putative targets (e.g., hemoglobin subunits or ROS-related enzymes) identified via SPR or molecular docking .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Model interactions with hemoglobin subunits (PDB: 1HHO) or ROS-producing enzymes (e.g., NADPH oxidase). Key residues (e.g., His58 in hemoglobin β-chain) may form H-bonds with the 4-hydroxyphenyl group .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
Q. How do structural modifications influence activity in SAR studies?
- Benzylidene substituents : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity and antimicrobial potency .
- Thioxo replacement : Substitute S with O (to form rhodanine) reduces thiol-mediated enzyme inhibition but improves metabolic stability .
- Phenyl ring substitution : Fluorination at the 4-hydroxyphenyl meta-position enhances bioavailability by reducing phase II metabolism .
Q. What methodologies assess stability under physiological conditions?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring. The thioxo group is prone to hydrolysis at pH >7 .
- Photostability : Expose to UV-A/UV-B light (ICH Q1B guidelines); dimerization via [2+2] cycloaddition of the benzylidene group may occur .
Q. How can the compound’s activity be benchmarked against analogs (e.g., 5-benzylidene rhodanines)?
- Comparative crystallography : Overlay X-ray structures to identify conformational differences (e.g., dihedral angles >10° reduce target affinity) .
- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents .
Q. What strategies identify off-target effects in phenotypic screens?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture interacting proteins in cell lysates .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map pathways (e.g., oxidative stress response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
